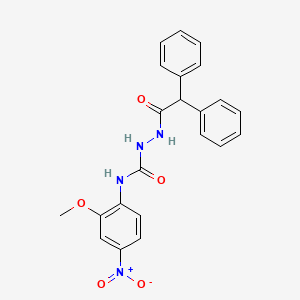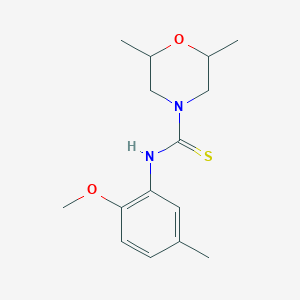![molecular formula C17H17N3O4S B4127745 N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B4127745.png)
N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide
Overview
Description
N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide, also known as MNBD, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBD belongs to the class of thioamide compounds and has a molecular weight of 357.4 g/mol.
Mechanism of Action
N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide inhibits the activity of cysteine proteases by forming a covalent bond with the active site cysteine residue of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to the inhibition of its activity. N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has been shown to selectively inhibit the activity of cathepsin B, a cysteine protease that is overexpressed in various types of cancer cells.
Biochemical and Physiological Effects:
N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has been reported to have several biochemical and physiological effects. N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in lipopolysaccharide-stimulated macrophages. N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has also been shown to induce apoptosis in cancer cells by inhibiting the activity of cathepsin B. N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has been reported to have low toxicity and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has several advantages as a research tool. N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide is a potent and selective inhibitor of cathepsin B, which makes it a valuable tool for studying the role of cathepsin B in various physiological and pathological processes. N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has also been shown to have low toxicity and is well-tolerated in animal models. However, N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has some limitations as a research tool. N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide is a relatively new compound, and its pharmacokinetic properties are not well-understood. N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide also has limited solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide. One potential future direction is the development of N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide analogs with improved pharmacokinetic properties and solubility. Another potential future direction is the investigation of the role of cathepsin B inhibition in other physiological and pathological processes. N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has also been shown to have anti-cancer properties, and further studies are needed to explore its potential as a cancer therapeutic agent. Lastly, N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide may have applications in drug discovery and development as a tool for identifying new targets for cysteine protease inhibitors.
Scientific Research Applications
N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has been studied for its potential applications in various scientific research fields such as biochemistry, pharmacology, and medicinal chemistry. N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has been shown to inhibit the activity of cysteine proteases, which are enzymes that play a crucial role in various physiological processes such as protein degradation, antigen processing, and apoptosis. N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has also been reported to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-10-6-11(2)8-12(7-10)16(21)19-17(25)18-14-5-4-13(20(22)23)9-15(14)24-3/h4-9H,1-3H3,(H2,18,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCOWCROJGBOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B4127667.png)

![N-(2,4-dimethoxyphenyl)-3-[1-(3-thienylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4127687.png)
![methyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4127689.png)
![1-(2-pyridinylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4127703.png)
![N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4127709.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B4127721.png)

![2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4127732.png)
![2-[7-(2-cyclohexylethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B4127737.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4127742.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(2-furylmethyl)thiourea](/img/structure/B4127752.png)
![4,4-dimethyl-1-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4127755.png)